
3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidinomycin is an antibiotic compound produced by the bacterium Streptomyces flavochromogenes. It has a molecular formula of C₉H₁₈N₄O and a molecular weight of 198.27 g/mol . This compound is known for its antimicrobial properties, particularly against spore-bearing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidinomycin can be synthesized through a chemoenzymatic enantioselective synthesis process. This involves the use of norbornylene as a starting material, which undergoes a series of eight steps to yield amidinomycin with high enantiomeric purity (91%) . The key step in this synthesis is the enzymatic discrimination of enantiotopic groups in meso cis-1,3-dicarbomethoxycyclopentane or meso cis-cyclopentane-1,3-dicarboxylic acid anhydride .
Industrial Production Methods
Industrial production of amidinomycin typically involves fermentation processes using Streptomyces flavochromogenes. The bacterium is cultured in a suitable medium, and amidinomycin is extracted from the culture filtrate. The compound is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Amidinomycin undergoes several types of chemical reactions, including:
Hydrolysis: Acid hydrolysis of amidinomycin sulfate in 6 N hydrochloric acid at 110°C for 3 hours.
Acetylation: Acetylation of the amino acid derived from amidinomycin with acetic anhydride in pyridine.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (6 N) at elevated temperatures (110°C).
Acetylation: Acetic anhydride and pyridine.
Major Products Formed
Scientific Research Applications
Amidinomycin has several scientific research applications, including:
Antimicrobial Research: It is used to study its effects against spore-bearing bacteria.
Antiviral Research: Amidinomycin has been investigated for its antiviral properties.
Biochemical Studies: It serves as a model compound for studying the synthesis and properties of amidine-containing antibiotics.
Mechanism of Action
Amidinomycin exerts its antimicrobial effects by inhibiting the growth of spore-bearing bacteria. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated, but it is believed to interfere with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Amidinomycin is unique due to its amidine group, which distinguishes it from other antibiotics. Similar compounds include:
Cyclamidomycin: Another antibiotic with a similar structure but different biological activity.
Neothramycin: An antibiotic with a similar mechanism of action but different chemical structure.
Conclusion
Amidinomycin is a valuable antibiotic compound with significant applications in antimicrobial and antiviral research. Its unique chemical structure and properties make it an important subject of study in the field of medicinal chemistry.
Properties
Molecular Formula |
C9H18N4O |
|---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14) |
InChI Key |
YLJXZSWHZFXCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)NCCC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



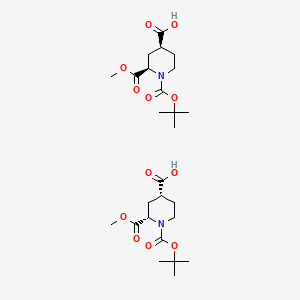
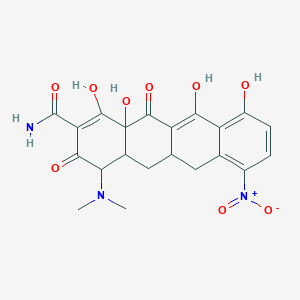
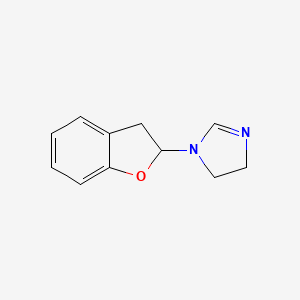
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
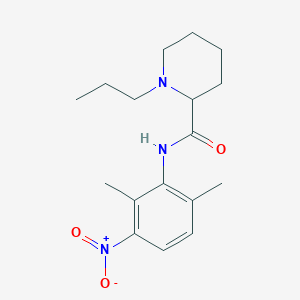
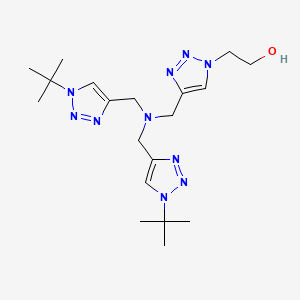
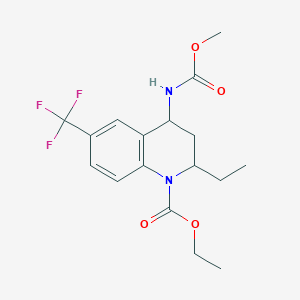

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
